molecular formula C22H18Cl2N2O2S B12444159 2-amino-4-[5-(2,4-dichlorophenyl)thiophen-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

2-amino-4-[5-(2,4-dichlorophenyl)thiophen-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

Cat. No.: B12444159
M. Wt: 445.4 g/mol
InChI Key: QCDVNSSZIKWJDA-UHFFFAOYSA-N
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Description

2-amino-4-[5-(2,4-dichlorophenyl)thiophen-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an amino group, a thiophene ring, and a chromene core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-[5-(2,4-dichlorophenyl)thiophen-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-[5-(2,4-dichlorophenyl)thiophen-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-amino-4-[5-(2,4-dichlorophenyl)thiophen-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-[5-(2,4-dichlorophenyl)thiophen-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-[5-(4-chlorophenyl)thiophen-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
  • 2-amino-4-[5-(2,4-difluorophenyl)thiophen-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

Uniqueness

The uniqueness of 2-amino-4-[5-(2,4-dichlorophenyl)thiophen-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dichlorophenyl group, in particular, enhances its potential as a therapeutic agent by increasing its binding affinity to certain molecular targets .

Properties

Molecular Formula

C22H18Cl2N2O2S

Molecular Weight

445.4 g/mol

IUPAC Name

2-amino-4-[5-(2,4-dichlorophenyl)thiophen-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C22H18Cl2N2O2S/c1-22(2)8-15(27)20-16(9-22)28-21(26)13(10-25)19(20)18-6-5-17(29-18)12-4-3-11(23)7-14(12)24/h3-7,19H,8-9,26H2,1-2H3

InChI Key

QCDVNSSZIKWJDA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(S3)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1)C

Origin of Product

United States

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